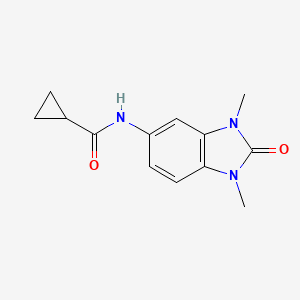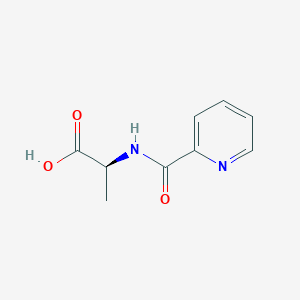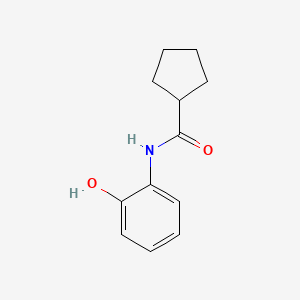![molecular formula C16H14F3N3O2S B7536470 N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)
N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The dysregulation of B-cell signaling has been implicated in various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
TAK-659 binds irreversibly to the cysteine residue in the active site of N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, inhibiting its activity. This leads to the suppression of downstream signaling pathways, including the activation of NF-κB and AKT, which are essential for B-cell proliferation and survival. TAK-659 has been shown to be highly selective for N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 inhibits B-cell proliferation and survival, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that TAK-659 reduces tumor growth and improves survival in mouse models of B-cell malignancies. TAK-659 has also been shown to reduce disease activity in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a highly selective and potent inhibitor of N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide, with minimal off-target effects on other kinases. TAK-659 has been optimized for improved yield and purity, making it suitable for large-scale production. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in penetrating tumor tissues. TAK-659 may also have limited efficacy against B-cell malignancies that are resistant to N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide inhibitors.
Future Directions
There are several future directions for the development of TAK-659. One potential application is the combination of TAK-659 with other targeted therapies, such as PI3K inhibitors or checkpoint inhibitors, to improve the efficacy of treatment. Another future direction is the evaluation of TAK-659 in combination with chemotherapy or radiation therapy to enhance tumor cell killing. The development of TAK-659 analogs with improved pharmacokinetic properties and efficacy against resistant tumors is also a potential future direction. Finally, the evaluation of TAK-659 in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is an important future direction.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process starts with the reaction of 3-acetamidophenylboronic acid with 2-bromo-5-(trifluoromethyl)pyridine to form an intermediate compound. The intermediate is then treated with thioacetic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In vivo studies have demonstrated that TAK-659 reduces tumor growth and improves survival in mouse models of B-cell lymphoma and chronic lymphocytic leukemia. TAK-659 has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10(23)21-12-3-2-4-13(7-12)22-14(24)9-25-15-6-5-11(8-20-15)16(17,18)19/h2-8H,9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZXTFZXHBCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{4-[2-(4-bromoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7536391.png)
![N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7536399.png)
![N-[1-(4-tert-butylphenyl)piperidin-4-yl]-4-cyclopropyl-1,4-diazepane-1-carboxamide](/img/structure/B7536414.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B7536421.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)


![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide](/img/structure/B7536456.png)


![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)

![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)